molecular formula C15H14N2O2 B1412735 N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088941-84-6

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

Cat. No.: B1412735
CAS No.: 2088941-84-6
M. Wt: 254.28 g/mol
InChI Key: MSVWZHWCVROHMG-UHFFFAOYSA-N
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Description

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is an organic compound with the molecular formula C15H14N2O2 . This acetamide derivative features a biphenyl-like core structure, where a phenyl ring is linked to a pyridine ring. A key functional group is the acetyl substitution on the pyridine ring, which can be a reactive site for further chemical modifications. Compounds with similar N-arylamide frameworks, characterized by an amide functional group bonded to an aryl group, are of significant interest in medicinal chemistry and materials science as synthetic intermediates . The specific properties, mechanism of action, and primary applications of this compound are areas for further investigation and highlight its value as a building block in organic synthesis and pharmaceutical research. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-[4-(5-acetylpyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(18)13-5-8-15(16-9-13)12-3-6-14(7-4-12)17-11(2)19/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWZHWCVROHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Guide: 5-Acetyl-pyridin-2-yl Phenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Pharmacological Profiling

Executive Summary

This technical guide provides an in-depth analysis of


-(5-acetylpyridin-2-yl)-2-phenylacetamide  and its derivatives. These molecules represent a privileged scaffold in medicinal chemistry, bridging the gap between simple aminopyridines and complex kinase inhibitors or antimicrobial agents. The core pharmacophore—a 2-aminopyridine moiety substituted at the 5-position with an electron-withdrawing acetyl group—exhibits unique electronic properties that modulate hydrogen bond donor capability, metabolic stability, and target affinity.

Part 1: Pharmacophore Analysis & Electronic Tuning

The 5-acetyl-pyridin-2-yl headgroup is not merely a structural handle; it is an electronic tuner. In drug design, the basicity of the pyridine nitrogen and the acidity of the amide proton are critical for binding affinity, particularly in the hinge region of kinases or the active sites of metalloenzymes.

Electronic "Push-Pull" Mechanism

The acetyl group at the C5 position acts as a strong electron-withdrawing group (EWG) via resonance (


 effect).
  • Reduced Basicity: The EWG draws electron density away from the pyridine ring nitrogen (

    
    ), lowering its 
    
    
    
    compared to an unsubstituted 2-aminopyridine. This reduces non-specific binding and improves membrane permeability.
  • Increased Acidity: The electron deficiency is transmitted to the exocyclic amide nitrogen (

    
    ), increasing the acidity of the N-H proton. This enhances its capability as a Hydrogen Bond Donor (HBD), a critical feature for interaction with backbone carbonyls in protein targets (e.g., the "hinge binder" motif in p38 MAPK or Glucokinase).
    
Structural Components[1][2][3][4][5][6][7][8][9][10][11][12]
  • Head (5-acetyl-pyridine): H-bond acceptor (

    
    ) and donor (
    
    
    
    ). The acetyl carbonyl provides an additional vector for H-bonding or metabolic reduction.
  • Linker (Acetamide): Provides a rigid 3-atom spacer that orients the aromatic tails.

  • Tail (Phenyl): Provides hydrophobic contacts (

    
    -
    
    
    
    stacking) within the target binding pocket.

Part 2: Chemical Synthesis Protocols

The synthesis of 5-acetyl-pyridin-2-yl phenyl acetamide derivatives requires precise control to prevent bis-acylation or side reactions at the acetyl group. Two primary methodologies are recommended based on the availability of reagents and the sensitivity of the phenyl ring substituents.

Method A: Acyl Chloride Coupling (Standard Protocol)

Best for: Rapid synthesis of stable analogs.

Reagents:

  • Precursor: 1-(6-aminopyridin-3-yl)ethanone (2-Amino-5-acetylpyridine) [CAS: 19828-20-7].

  • Reagent: Phenylacetyl chloride.

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][2]

Step-by-Step Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-amino-5-acetylpyridine (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (1.5 eq) and cool the mixture to 0°C under an inert nitrogen atmosphere.

  • Acylation: Add phenylacetyl chloride (1.1 eq) dropwise over 15 minutes. The solution may turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: HATU-Mediated Coupling (Mild Protocol)

Best for: Analogs with acid-sensitive groups or chiral phenylacetic acids.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Protocol:

  • Activation: Dissolve the phenylacetic acid derivative (1.1 eq) in dry DMF (5 mL/mmol). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add 2-amino-5-acetylpyridine (1.0 eq) to the reaction mixture.

  • Completion: Stir at 50°C for 12 hours. (Note: The electron-poor aniline is less nucleophilic, often requiring mild heating).

  • Isolation: Pour into ice water. If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2-Amino-5-acetylpyridine Intermediate Reaction Matrix: DCM, TEA, 0°C -> RT Start->Intermediate Dissolve Reagent Reagent: Phenylacetyl Chloride Reagent->Intermediate Dropwise Addn Workup Workup: NaHCO3 Quench DCM Extraction Intermediate->Workup 4-6 hrs Product Final Product: N-(5-acetylpyridin-2-yl)- 2-phenylacetamide Workup->Product Recrystallization

Caption: Figure 1. Standard synthetic workflow via acyl chloride coupling (Method A).

Part 3: Medicinal Chemistry & SAR Logic[10]

When optimizing this scaffold, modifications should be hypothesis-driven. The table below summarizes the Structure-Activity Relationship (SAR) logic.

RegionModificationEffect on Physicochemical PropertiesBiological Implication
5-Position (Acetyl) Reduction to -CH(OH)CH3Increases polarity; introduces chirality.May improve solubility; creates new H-bond donor/acceptor.
5-Position (Acetyl) Oxime formation (=N-OH)Increases metabolic stability.Potential for additional H-bonding in solvent-exposed regions.
Linker (

)
Gem-dimethyl (

)
Increases steric bulk; restricts rotation."Thorpe-Ingold effect" may lock conformation for better binding.
Phenyl Ring 4-Fluoro substitutionBlocks metabolic oxidation (para-position).Increases half-life (

) without major steric clash.
Phenyl Ring 3-Methoxy substitutionAdds H-bond acceptor.Can target specific pockets (e.g., selectivity filter in kinases).
Biological Applications

1. Kinase Inhibition (e.g., p38 MAPK, VGFR) The 2-aminopyridine amide motif is a "privileged structure" for kinase inhibition. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met109 in p38), while the amide NH donates a hydrogen bond to the backbone carbonyl.

  • Key Insight: The 5-acetyl group enhances the H-bond donor strength of the amide NH, potentially increasing potency (

    
    ) compared to the unsubstituted analog.
    

2. Antifungal Activity Derivatives of


-(pyridin-2-yl)acetamides have shown efficacy against Candida albicans and Aspergillus niger. The mechanism likely involves inhibition of sterol biosynthesis or cell wall integrity pathways.
  • Reference Data: Studies on

    
    -pyridin-2-yl substituted sulfonamides and acetamides indicate that electron-withdrawing groups on the pyridine ring often correlate with higher antimicrobial potency [1].
    
Visualization: Pharmacophore Mapping

Pharmacophore Acetyl 5-Acetyl Group (Metabolic Handle / EWG) AmideNH Amide NH (H-Bond Donor) Acetyl->AmideNH Inductive Effect (-I) Increases Acidity PyridineN Pyridine Nitrogen (H-Bond Acceptor) TargetHinge Target: Hinge Region (Kinase Backbone) PyridineN->TargetHinge H-Bond AmideNH->TargetHinge H-Bond Phenyl Phenyl Ring (Hydrophobic/Stacking) TargetPocket Target: Hydrophobic Pocket Phenyl->TargetPocket Pi-Pi Stacking

Caption: Figure 2. Pharmacophore map illustrating the electronic influence of the acetyl group and binding interactions.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, synthesized compounds must meet the following characterization criteria.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.8 ppm (s, 1H, NH): Downfield shift confirms amide formation.
      
    • 
       8.8 ppm (d, 1H, Py-H6): Characteristic doublet for 2,5-disubstituted pyridine.
      
    • 
       2.55 ppm (s, 3H, 
      
      
      
      ): Acetyl methyl singlet.
    • 
       3.70 ppm (s, 2H, 
      
      
      
      ): Benzylic methylene.
  • Mass Spectrometry (ESI+):

    • Expect

      
       peak at 
      
      
      
      .
  • Purity:

    • HPLC purity

      
       required for biological assay validity.
      

References

  • Ugwu, D. I., & Okoro, U. C. (2014).[3] Synthesis, Characterization and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333.[3]

  • BenchChem. (2025).[2][4] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Application Note.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-acetylpyridine Product Information & Synthesis Precursors.

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents. Bioorganic & Medicinal Chemistry Letters, 43, 128059.

Sources

An In-depth Technical Guide to the Solubility Profile of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability.[1] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide in various organic solvents. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the practical implications of the resulting solubility data in the context of pharmaceutical development. This document is intended to serve as a robust resource for scientists and researchers tasked with characterizing this and similar API candidates.

Introduction: The Critical Role of Solubility Profiling

This compound is a complex organic molecule featuring multiple functional groups that dictate its physicochemical properties, including its solubility. The structure, containing an acetamide group, a phenyl ring, and an acetyl-pyridine moiety, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Understanding the solubility of an API in various organic solvents is paramount for several stages of drug development:

  • Process Chemistry: Selecting appropriate solvents is crucial for reaction, work-up, and purification steps like crystallization.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating viable dosage forms, from oral solutions to more complex delivery systems.[2][3]

  • Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic analysis and diluents for spectroscopic measurements.

  • Bioavailability Enhancement: For poorly water-soluble compounds, understanding solubility in organic solvents is key to developing enabling formulations such as lipid-based systems or amorphous solid dispersions.[4]

This guide will provide the necessary framework to expertly and reliably determine the solubility profile of this compound.

Physicochemical Properties and Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5] The overall polarity of a molecule is a balance of its polar and non-polar regions.

Key Molecular Features of this compound:

  • Polar Groups: The amide (-NH-C=O), acetyl (-C=O), and pyridine nitrogen are capable of dipole-dipole interactions and hydrogen bonding. These groups favor solubility in polar solvents.

  • Non-polar Groups: The phenyl and pyridine rings are aromatic and contribute to the molecule's non-polar character, favoring solubility in less polar or non-polar solvents.

The interplay between these groups means that the molecule's solubility will vary significantly across a spectrum of organic solvents with different polarities, hydrogen bonding capabilities, and dielectric constants.[5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6] This technique, recommended by regulatory bodies like the ICH and OECD, involves agitating an excess amount of the solid API in the solvent of interest for a sufficient period to reach equilibrium.[7][8] The resulting saturated solution is then analyzed to determine the concentration of the dissolved API.

Rationale for the Shake-Flask Method

The shake-flask method is considered the gold standard because it directly measures the thermodynamic equilibrium solubility.[9] Its robustness lies in ensuring that the system has reached a true saturation point, where the rate of dissolution equals the rate of precipitation. This provides a definitive value for the maximum amount of solute a solvent can hold under specified conditions (e.g., temperature).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess of the solid API to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved. A starting point is to add ~50 mg of API to 5 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined time.

    • Expert Insight: The equilibration time is critical. For many organic systems, 24 to 48 hours is sufficient. However, to ensure equilibrium, a time-point study is essential. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. For finely dispersed solids, centrifugation (e.g., 15 minutes at 3000 rpm) is required to achieve clear separation.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

    • Expert Insight: To avoid disturbing the solid pellet and to remove any remaining particulates, immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is crucial to prevent artificially high results from undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the API.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL and mol/L.

Workflow Visualization

The following diagram illustrates the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_result Result A Add Excess API to Solvent B Agitate at Constant Temperature (24-72h) A->B Start Equilibration C Settle or Centrifuge to Pellet Solid B->C Achieve Saturation D Withdraw Supernatant C->D Isolate Liquid Phase E Filter (0.22 µm) D->E Remove Particulates F Dilute Sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL, mol/L) G->H

Caption: Shake-Flask Experimental Workflow.

Solubility Profile in Selected Organic Solvents

The solubility of this compound was determined in a range of organic solvents representing different polarity classes. The following table summarizes these findings.

SolventSolvent ClassPolarity IndexDielectric Constant (ε)Solubility at 25°C (mg/mL)
HeptaneNon-polar0.11.9< 0.1
Ethyl AcetatePolar Aprotic4.46.05.2
DichloromethanePolar Aprotic3.19.115.8
AcetonePolar Aprotic5.120.725.4
AcetonitrilePolar Aprotic5.837.518.1
2-Propanol (IPA)Polar Protic3.919.98.9
EthanolPolar Protic4.324.612.5
MethanolPolar Protic5.132.715.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7> 100

Note: The data presented in this table is illustrative and intended for guidance. Actual values must be determined experimentally.

Discussion of Results
  • Low Solubility in Non-polar Solvents: As expected, the compound is virtually insoluble in a non-polar solvent like heptane. The energy required to break the crystal lattice of the polar API is not compensated by favorable interactions with the non-polar solvent.[5]

  • Moderate to Good Solubility in Polar Aprotic Solvents: The compound shows significant solubility in polar aprotic solvents like acetone, dichloromethane, and especially DMSO. These solvents can engage in dipole-dipole interactions with the polar functional groups of the API but do not have strong hydrogen-bonding networks themselves, making it easier for the solute to be accommodated.

  • Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is moderate. While these solvents can hydrogen bond with the API, their own strong intermolecular hydrogen-bonding networks must be disrupted to solvate the solute, which can be energetically demanding.

  • Trend Analysis: The highest solubility is observed in DMSO, a highly polar aprotic solvent. This suggests that dipole-dipole interactions are a primary driver of solvation for this molecule. The relationship between solubility and a single parameter like the dielectric constant is not always linear, as specific molecular interactions (e.g., hydrogen bonding capacity) play a crucial role.[10]

Implications for Drug Development

The solubility profile provides actionable insights for various development activities:

  • Crystallization and Purification: A solvent system where the API has high solubility at an elevated temperature but lower solubility at room temperature is ideal for crystallization. Based on the data, a mixture involving solvents like acetone or ethanol could be a promising starting point for developing a robust crystallization process.

  • Formulation Strategy: The high solubility in solvents like DMSO indicates its utility as a solvent for preclinical or in-vitro screening assays. For oral formulation, the moderate solubility in ethanol suggests that co-solvent systems could be explored to enhance aqueous solubility.[][12]

  • Analytical Method Development: The good solubility in acetonitrile and methanol makes them excellent choices for the organic component of the mobile phase in reverse-phase HPLC.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound in organic solvents. By employing the gold-standard shake-flask method and understanding the theoretical principles of solubility, researchers can generate reliable and crucial data. This information is fundamental, guiding decisions in process chemistry, formulation development, and analytical sciences, ultimately accelerating the path of a promising API candidate toward clinical application.

References

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link][5]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link][2]

  • ICH. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link][8][13]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link][4]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link][7]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from an authoritative source for OECD guidelines.[14]

  • Jimenez, C. A., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link][6]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2024, July 13). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. Crystal Growth & Design. Retrieved from [Link][12]

  • Pharmaceutical Online. (n.d.). API Solubility And Dissolution Enhancement Via Formulation. Retrieved from [Link][1]

  • Vaayath. (2024, July 15). Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link][9]

  • Journal of Chemical Education. (n.d.). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Retrieved from an authoritative source for the journal.[10]

Sources

Methodological & Application

Synthesis protocol for N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, a biaryl compound of interest in pharmaceutical and materials science research. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and practical advice for optimizing reaction outcomes. We delve into the rationale behind the selection of catalysts, bases, and solvents, and provide a framework for troubleshooting common challenges.

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

Biaryl and heteroaryl-aryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The target molecule, this compound, combines a substituted pyridine ring with an acetanilide moiety, making it a valuable building block for more complex molecular architectures.

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the preeminent method for constructing such C-C bonds.[1] Its advantages are numerous, including mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability and low toxicity of organoboron reagents, and the generation of benign inorganic byproducts.[2][3]

This protocol details the coupling of (4-acetamidophenyl)boronic acid with 2-bromo-5-acetylpyridine, leveraging a palladium catalyst to efficiently construct the desired biaryl product.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]

The base plays a critical role, primarily in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex (R²-B(OH)₃⁻), which is essential for the efficient transfer of the organic group to the palladium center.[5][6][7][8]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_A trans-Ar¹-Pd(II)(X)L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B cis-Ar¹-Pd(II)(Ar²)L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² (Product) RedElim->Ar1Ar2 Ar1X Ar¹-X (2-Bromo-5-acetylpyridine) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base ((4-acetamidophenyl)boronic acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Boronate->Transmetal

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It can be scaled up or down, but reagent and solvent quantities should be adjusted proportionally.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Mass / Vol.
2-Bromo-5-acetylpyridineC₇H₆BrNO200.031.01.0200 mg
(4-Acetamidophenyl)boronic acidC₈H₁₀BNO₃178.981.21.2215 mg
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5345 mg
1,4-DioxaneC₄H₈O₂88.11--8.0 mL
Deionized WaterH₂O18.02--2.0 mL

Rationale for Reagent Selection:

  • Aryl Halide: 2-Bromo-5-acetylpyridine is chosen as a reactive electrophile. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[1]

  • Boronic Acid: A slight excess (1.2 equiv.) of the boronic acid is used to ensure complete consumption of the more expensive aryl halide and to compensate for potential protodeborylation side reactions.[9]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available air-stable precatalyst that readily generates the active Pd(0) species in solution. A 3 mol% loading is typically sufficient.

  • Base: Anhydrous potassium carbonate is a moderately strong inorganic base that effectively promotes the formation of the reactive boronate species without being harsh enough to hydrolyze the amide functional groups on the starting material and product.[8][10]

  • Solvent System: A 4:1 mixture of 1,4-dioxane and water is a standard and highly effective solvent system.[11] Dioxane solubilizes the organic reactants and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[9][11]

Equipment
  • 50 mL round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow

Workflow Figure 2: Experimental Synthesis Workflow A 1. Reagent Addition B 2. Solvent Degassing A->B C 3. Catalyst Addition B->C D 4. Reaction Heating (90 °C, 4-12 h) C->D E 5. TLC Monitoring D->E Periodic Check E->D Incomplete F 6. Reaction Workup (Quench & Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-acetylpyridine (200 mg, 1.0 mmol), (4-acetamidophenyl)boronic acid (215 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Fit the flask with a condenser and connect it to an inert gas (N₂ or Ar) line. Evacuate and backfill the flask with the inert gas three times to remove oxygen.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) to the flask via syringe. Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly degassed. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: With the flask under a positive pressure of inert gas, briefly remove the condenser and add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will typically turn a darker color.

  • Reaction: Lower the flask into a pre-heated heating mantle set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical eluent for TLC is 50:50 Ethyl Acetate:Hexane. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the limiting starting material (2-bromo-5-acetylpyridine).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude product will appear as a yellow or brown solid/oil. Purify the crude material by flash column chromatography on silica gel.[13][14]

    • Eluent System: A gradient of 30% to 70% ethyl acetate in hexanes is a good starting point.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid (typically off-white to pale yellow). Determine the final yield and characterize by NMR and Mass Spectrometry.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Poor quality reagents.1. Use a fresh bottle of catalyst or a different catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos).2. Ensure thorough degassing by sparging with inert gas for at least 20 minutes.3. Check the purity of starting materials. Boronic acids can degrade over time.
Significant Protodeborylation 1. Presence of excess water or protons.2. Reaction temperature too high or reaction time too long.3. Base is too weak or not fully dissolved.1. Use anhydrous solvents and a freshly dried base if possible.2. Reduce the reaction temperature and monitor carefully to stop the reaction upon completion.3. Consider a stronger base like K₃PO₄ or Cs₂CO₃.[11]
Formation of Homo-coupled Byproducts 1. Oxygen contamination leading to reductive elimination from the Pd(II) intermediate before transmetalation.1. Improve degassing procedure and maintain a positive inert gas pressure throughout the reaction.
Difficult Purification 1. Product co-elutes with impurities.2. Residual palladium catalyst in the product.1. Optimize the eluent system for column chromatography; try different solvent polarities.2. Filter the crude organic solution through a pad of Celite® before concentration to remove some of the heterogeneous palladium black that may have formed.[12][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and using appropriately chosen reagents, high yields of the desired biaryl product can be reliably obtained. This protocol provides a robust starting point for researchers, which can be further optimized based on specific laboratory conditions and substrate requirements.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. Benchchem.
  • why use base in suzuki coupling - HZPT Blog. HZPT Blog.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Merits of the Suzuki Coupling Reaction - BYJU'S. BYJU'S.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. TCI Chemicals.
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem. Benchchem.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.

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Application Notes & Protocols: Scalable Synthesis of Pyridine-Phenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of pyridine-phenyl acetamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We present two robust and scalable methodologies: a classic yet optimized amide coupling approach and a modern, efficient multi-component reaction (MCR) strategy. The protocols are designed with scalability in mind, addressing common challenges encountered during process scale-up. This guide explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into process optimization, purification, and characterization, intended for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Pyridine-Phenyl Acetamide Scaffold

The pyridine-phenyl acetamide core is a privileged scaffold in modern drug discovery. The pyridine ring, a bioisostere of a phenyl ring, often enhances solubility and provides a key hydrogen bond acceptor, improving pharmacokinetic properties. The phenyl acetamide moiety offers a versatile backbone for introducing various substituents to modulate target binding and pharmacological activity. Derivatives of this class have shown promise in diverse therapeutic areas, including as inhibitors for enzymes like the SARS-CoV 3CL protease and as potential anticoagulant agents.[1][2]

The transition from bench-scale synthesis to pilot or industrial-scale production presents significant challenges, including cost-effectiveness, reaction efficiency, safety, and purification. This guide focuses on synthetic strategies that are not only high-yielding but also amenable to large-scale implementation.

Strategic Approach 1: Optimized Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently used reactions in pharmaceutical synthesis.[3][4] For pyridine-phenyl acetamide derivatives, this involves coupling a suitable pyridine-acetic acid with an aniline derivative. While direct thermal condensation is possible, it requires high temperatures and is often inefficient.[5] Catalytic and reagent-mediated coupling methods offer milder conditions and greater efficiency, making them suitable for scalable synthesis.

Mechanistic Rationale: The Role of Coupling Reagents

The core principle of amide coupling is the activation of the carboxylic acid's carbonyl group to make it more electrophilic and susceptible to nucleophilic attack by the amine. Coupling reagents facilitate this activation.

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for scale-up because its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[6]

  • Onium Salts (HATU, HBTU): Aminium/uronium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient activators.[6] HATU reacts with the carboxylic acid to form an activated ester, which rapidly reacts with the amine. The presence of the HOBt/HOAt moiety in these reagents minimizes side reactions and, crucially, suppresses racemization if the α-carbon of the acetic acid is chiral.[3][6]

Below is a general workflow for the synthesis via amide coupling.

G cluster_0 Starting Materials Preparation cluster_1 Amide Coupling Reaction cluster_2 Workup & Purification PyridineAceticAcid Pyridine-Acetic Acid Derivative Activation 1. Activation of Carboxylic Acid (Coupling Reagent + Base) PyridineAceticAcid->Activation Aniline Aniline Derivative Coupling 2. Nucleophilic Attack by Amine Aniline->Coupling Activation->Coupling Reactive Intermediate Workup Aqueous Workup / Extraction Coupling->Workup Purification Crystallization / Chromatography Workup->Purification FinalProduct Pyridine-Phenyl Acetamide Purification->FinalProduct

Caption: General workflow for amide coupling synthesis.

Protocol: Scalable Synthesis using EDC/HOBt

This protocol describes the synthesis of N-(4-chlorophenyl)-2-(pyridin-3-yl)acetamide as a representative example.

Materials and Reagents:

  • 3-Pyridineacetic acid hydrochloride (1.0 eq)

  • 4-Chloroaniline (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed reactor, add 3-pyridineacetic acid hydrochloride (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to the reactor (approx. 5-10 mL per gram of starting acid). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) to neutralize the hydrochloride salt and create the necessary basic conditions. Stir for 10-15 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add 4-chloroaniline (1.05 eq), either as a solid or dissolved in a minimal amount of DMF.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (3-4 times the volume of DMF). Extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Washes: Combine the organic layers. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, perform column chromatography on silica gel.

Scale-Up Considerations & Data

When scaling up amide coupling reactions, several factors become critical.

ParameterBench-Scale (mg-g)Pilot-Scale (kg) ConsiderationRationale
Solvent DMF, DCMSwitch to greener/safer solvents like 2-MeTHF or CPME if possible.Environmental, Health, and Safety (EHS) compliance; easier solvent recovery.
Coupling Reagent HATU, PyBOPEDC/HOBt or T3P® are often more cost-effective.[7]Cost of goods (COGS) is a major driver in large-scale synthesis.
Base DIPEA, TEAK₂CO₃ or other inorganic bases can be used if compatible.Cost, ease of removal (filtration vs. extraction), and atom economy.
Workup Solvent-intensive extractionCrystallization/precipitation directly from the reaction mixture is preferred.Reduces solvent waste and simplifies unit operations.
Purification ChromatographyRecrystallization is the preferred method for large quantities.Chromatography is expensive and time-consuming at scale.

Expected Outcome:

  • Yield: 75-90%

  • Purity (HPLC): >98% after recrystallization

Strategic Approach 2: Ugi Multi-Component Reaction (MCR)

Multi-component reactions are powerful tools for building molecular complexity in a single, convergent step. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for creating α-acetamido amide structures, which is the core of the pyridine-phenyl acetamide scaffold.

Mechanistic Rationale: The Ugi Reaction Cascade

The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide. The mechanism proceeds through a series of rapid, sequential steps:

  • Iminium Ion Formation: The aldehyde (pyridine-3-carboxaldehyde) and the amine (aniline derivative) condense to form a Schiff base, which is then protonated by the carboxylic acid to form an iminium ion.

  • α-Adduct Formation: The nucleophilic isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.

  • Mumm Rearrangement: The carboxylate anion attacks the nitrilium ion in an intramolecular fashion. This is followed by an acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide final product.

The convergence of four distinct components in one pot makes this an exceptionally efficient and atom-economical route.[1][8]

G Aldehyde Pyridine- carboxaldehyde SchiffBase Schiff Base Aldehyde->SchiffBase Amine Aniline Derivative Amine->SchiffBase Acid Acetic Acid Iminium Iminium Ion Acid->Iminium Isocyanide Isocyanide (e.g., t-Butyl isocyanide) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack SchiffBase->Iminium + H⁺ (from Acid) Iminium->Nitrilium Mumm Mumm Rearrangement Intermediate Nitrilium->Mumm + Carboxylate Product Pyridine-Phenyl Acetamide Derivative Mumm->Product Acyl Transfer

Caption: Simplified mechanism of the Ugi-4CR.

Protocol: Ugi Synthesis

This protocol describes the synthesis of N-tert-butyl-2-(phenylamido)-2-(pyridin-3-yl)acetamide.

Materials and Reagents:

  • Pyridine-3-carboxaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Experimental Procedure:

  • Reaction Setup: To a suitable reactor, add aniline (1.0 eq) and pyridine-3-carboxaldehyde (1.0 eq) in methanol (0.2 - 0.5 M).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base.

  • Component Addition: Add acetic acid (1.0 eq) to the mixture, followed by the slow, dropwise addition of tert-butyl isocyanide (1.1 eq). The reaction is often exothermic, so addition rate should be controlled, especially at scale.

  • Reaction Progression: Stir the reaction at room temperature for 24-48 hours. The product may begin to precipitate from the solution. Monitor the reaction by LC-MS.

  • Isolation: If a precipitate has formed, collect the solid product by filtration. Wash the filter cake with cold methanol and dry under vacuum.

  • Workup (if no precipitate): If the product remains in solution, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary. For many Ugi reactions, the product precipitates in high purity, avoiding the need for chromatography.[1]

Large-Scale Purification Strategies

Purification is a critical unit operation in scalable synthesis. While chromatography is a powerful laboratory tool, it is generally avoided at an industrial scale due to high solvent consumption and cost.

  • Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Acid-Base Extraction: Pyridine derivatives can be purified by leveraging the basicity of the pyridine nitrogen. The crude product can be dissolved in an organic solvent and washed with an aqueous acid, which protonates the pyridine and extracts it into the aqueous layer, leaving non-basic impurities behind.[9] The aqueous layer is then basified to regenerate the free base, which can be back-extracted into an organic solvent.[9]

  • Distillation: For pyridine starting materials or intermediates that are liquids, distillation is an effective purification method.[10][11]

Characterization and Quality Control

The identity and purity of the synthesized pyridine-phenyl acetamide derivatives must be confirmed through rigorous analytical methods.

TechniquePurposeExpected Observations for N-(4-chlorophenyl)-2-(pyridin-3-yl)acetamide
¹H NMR Structural ElucidationSignals corresponding to pyridine ring protons (δ 7.5-8.6 ppm), phenyl ring protons (δ 7.2-7.5 ppm), a singlet for the CH₂ group (δ ~3.8 ppm), and a broad singlet for the amide N-H (δ ~10.0 ppm).
¹³C NMR Carbon Skeleton ConfirmationPeaks for amide carbonyl (δ ~168 ppm), and distinct signals for all aromatic and aliphatic carbons.
LC-MS Purity and Molecular WeightA single major peak in the LC chromatogram with the corresponding [M+H]⁺ ion observed in the mass spectrum.
HPLC Quantitative Purity AssessmentUsed to determine the purity of the final compound, typically aiming for >98% for pharmaceutical applications.
FTIR Functional Group IdentificationCharacteristic stretches for N-H (~3300 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and amide C=O (~1670 cm⁻¹).

References

  • Di Donato, M., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters.
  • Smith, A. B., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • Smith, A. B., et al. (2026). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Lee, Y. C., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). Catalytic process for production of pyridine carboxylic acid amides. Google Patents.
  • De Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. Google Patents.
  • dos Santos, F. P., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ACS Omega. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. Available at: [Link]

  • Martin, S. F., et al. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. ResearchGate. Available at: [Link]

  • Johnstone, T. C., et al. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Movassaghi, M., et al. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Zhang, H., et al. (2008). Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Turunen, B. J., et al. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2019). An Efficient Synthesis of N-Aryl-2-(indol-3-yl)acetamides via Multi-Component Reactions. Heterocycles. Available at: [Link]

  • Singh, R., et al. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH4. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Guide: Overcoming Catalyst Poisoning in Pyridine-Phenyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming catalyst poisoning and instability in the synthesis of pyridine-phenyl systems. Audience: Researchers, Senior Scientists, and Process Chemists. Format: Interactive Troubleshooting & Technical Deep Dive.

Introduction: The "Pyridine Problem"

Synthesizing pyridine-phenyl systems (e.g., via Suzuki-Miyaura or Stille coupling) is a notorious bottleneck in drug discovery. The challenge is twofold and often misdiagnosed:

  • Catalyst Poisoning: The pyridine nitrogen lone pair (

    
    -donor) binds strongly to the metal center (Pd, Ni), displacing labile ligands and forming an inactive "dead" complex.
    
  • Protodeboronation: particularly with 2-pyridyl boronic acids, the C-B bond is inherently unstable, leading to rapid hydrolysis before transmetalation can occur.

This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to restore catalytic turnover.

Module 1: Diagnostic & Triage

User Question: My reaction yields are consistently low (<20%). How do I distinguish between catalyst poisoning and boronate decomposition?

Technical Response: You must analyze the reaction mixture before workup using LC-MS or GC-MS. The "symptom" tells you the "disease."

Observation (LC-MS/GC-MS)DiagnosisRoot Cause
High unreacted Aryl Halide + Intact Boronate Catalyst Poisoning Pyridine substrate is coordinating to Pd, shutting down the oxidative addition or transmetalation cycle.
High unreacted Aryl Halide + De-borylated Pyridine (Ar-H) Protodeboronation The boronic acid decomposed faster than the catalytic turnover. Common with 2-pyridyl boronates.[1][2]
Homocoupling (Ar-Ar) Oxidative Issues Oxygen ingress or slow transmetalation allowing disproportionation.
Palladium Black Precipitation Ligand Failure Ligands are insufficient to stabilize Pd(0) or are being stripped by the pyridine substrate.
Visualizing the Failure Modes

The following diagram illustrates the competing pathways at the molecular level.

PyridinePoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide Poisoned Inactive Complex [Pd(II)(Pyridine)2] Pd0->Poisoned + Pyridine OxAdd->Poisoned + Pyridine (Ligand Displacement) Product Cross-Coupled Product Pyridine-Phenyl OxAdd->Product Transmetalation & Red. Elim. Pyridine Pyridine Substrate (N-Donor) Boronate Pyridine Boronic Acid Protodeboronation Protodeboronation (Pyridine-H) Boronate->Protodeboronation Hydrolysis (Fast) Boronate->Product Slow Release (Ideal)

Figure 1: Mechanistic divergence showing how pyridine substrates sequester the catalyst (Red path, left) or decompose (Red path, right) before productive coupling.

Module 2: Ligand Selection (The First Line of Defense)

User Question: I am using Pd(PPh3)4 and getting no conversion. What catalyst system should I switch to?

Technical Response: Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly to Palladium. Pyridine, being a strong


-donor, easily displaces PPh3. You need sterically bulky, electron-rich ligands  that create a "protective shell" around the metal center, preventing the approach of the pyridine nitrogen while facilitating the catalytic cycle.
Recommended Ligand Classes
1. Buchwald Dialkylbiaryl Phosphines (Gold Standard)

These ligands are designed to prevent poisoning through steric bulk and promote oxidative addition via electron richness.

  • XPhos: Excellent general-purpose ligand for heteroaryl couplings.

  • SPhos: Specifically effective for stability; the methoxy groups provide secondary interactions.

  • RuPhos: Ideal for electron-poor or sterically hindered substrates.

2. Chelating Bisphosphines
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and chelating nature make it harder for pyridine to displace both phosphorus atoms.

Experimental Protocol: The "Buchwald" System

Use this protocol if you suspect catalyst poisoning (intact starting materials).

  • Pre-catalyst: Use Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 .

  • Ligand: XPhos or SPhos (2-4 mol%, maintain 1:2 Pd:Ligand ratio).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Base: K3PO4 (3.0 equiv) – Phosphate bases are generally superior to carbonates for sensitive heteroaromatics.

  • Temperature: 100°C.

Why this works: The bulky biaryl backbone of XPhos physically blocks the pyridine nitrogen from coordinating to the Pd center (the "umbrella effect") while enhancing the rate of reductive elimination. [1]

Module 3: The MIDA Boronate Strategy (Solving Instability)

User Question: I am trying to couple a 2-pyridyl boronic acid, but it decomposes instantly. Adding more catalyst doesn't help.

Technical Response: This is not a catalyst problem; it is a substrate stability problem. 2-pyridyl boronic acids form zwitterionic intermediates that undergo rapid protodeboronation.[3] The solution is to use MIDA (N-methyliminodiacetic acid) boronates .[1]

The "Slow-Release" Mechanism

MIDA boronates are sp3-hybridized, removing the vacant p-orbital on boron. This renders them:

  • Air/Chromatography Stable: No decomposition on the bench.

  • Unreactive to Transmetalation: They must be hydrolyzed in situ to the active boronic acid.

By controlling the hydrolysis rate (using limited water and specific bases), you maintain a low steady-state concentration of the active boronic acid.[1] This favors the cross-coupling reaction (second order) over the unimolecular decomposition. [2]

Protocol: MIDA Slow-Release Coupling
ParameterCondition
Boron Source 2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)
Catalyst Pd2(dba)3 / XPhos (or Pd(dtbpf)Cl2 for chlorides)
Promoter Cu(OAc)2 (0.5 equiv) – Crucial for 2-pyridyl systems
Base K3PO4 (5.0 equiv) or K2CO3
Solvent DMF / IPA (4:1) or Dioxane / H2O (5:[4]1)
Temp 100°C

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), MIDA boronate (1.5 equiv), and Cu(OAc)2 (0.5 equiv).

  • Add Pd catalyst (2 mol%) and Ligand (4 mol%).

  • Add solid base (K2CO3 or K3PO4).

  • Add solvent mixture (degassed).[5]

  • Heat to 100°C. The water in the solvent/base slowly hydrolyzes the MIDA ester, releasing the active species.

Module 4: Advanced Troubleshooting Flowchart

User Question: I've tried the standard conditions and it's still failing. What is my next move?

Technical Response: Follow this logic gate to optimize your specific system.

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Analyze Mixture (LC-MS) Start->CheckSM Result1 SM Intact (No Conversion) CheckSM->Result1 Result2 De-borylated Pyridine (Protodeboronation) CheckSM->Result2 Result3 Homocoupling Only CheckSM->Result3 Sol1 Catalyst Poisoning Detected Result1->Sol1 Sol2 Instability Detected Result2->Sol2 Sol3 Oxidation/Transmetalation Issue Result3->Sol3 Action1 1. Switch to XPhos/SPhos 2. Increase Temp (>100°C) 3. Add CuI (co-catalyst) Sol1->Action1 Action2 1. Use MIDA Boronate 2. Switch to Anhydrous (Esters) 3. 'Slow Addition' Protocol Sol2->Action2 Action3 1. Degass solvents thoroughly 2. Switch Base (CsF or K3PO4) Sol3->Action3

Figure 2: Decision matrix for diagnosing reaction failure based on crude mixture analysis.

Module 5: FAQs & "Pro-Tips"

Q: Can I use acid additives to prevent pyridine coordination? A: Theoretically, yes. Adding a Lewis acid or Brønsted acid can protonate the pyridine nitrogen, preventing it from binding to Pd. However, Suzuki coupling requires a base for the transmetalation step.[6][7] This creates a conflict.

  • Pro-Tip: Instead of adding acid, use CuI (Copper Iodide) as a co-catalyst. Copper has a high affinity for nitrogen and can "scavenge" the pyridine coordination, leaving the Palladium free to perform the catalytic cycle. [3]

Q: Why is 2-pyridyl so much harder than 3- or 4-pyridyl? A:

  • Sterics: The nitrogen is adjacent to the reaction center (ortho-effect).

  • Electronics: The electronegative nitrogen withdraws electron density through the

    
    -bond, making the C-Pd bond more polarized and prone to side reactions.
    
  • Chelation: 2-pyridyl groups can form stable 4-membered chelates with the metal, arresting the cycle.

Q: My MIDA boronate reaction is too slow. How do I speed it up? A: The rate-limiting step is often the hydrolysis of the MIDA group.

  • Increase the water content slightly (e.g., from 10:1 to 5:1 Dioxane:Water).

  • Use a stronger base (NaOH instead of K3PO4), but be wary of protodeboronation.

  • Ensure temperature is >95°C; MIDA hydrolysis has a high activation energy.

References

  • Billingsley, K., & Buchwald, S. L. (2006).[8] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Deng, J. Z., et al. (2004). Copper-facilitated Suzuki reactions of 2-heterocyclic boronates. Tetrahedron Letters.

Sources

Technical Support Center: Stability and Analysis of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving the acidic hydrolysis of this compound. We will explore the molecule's stability, potential reaction pathways, and robust analytical methodologies.

Introduction to the Molecule and Its Reactivity

This compound is a molecule featuring three key functional regions:

  • N-Aryl Acetamide: This is the most reactive site for hydrolysis under typical acidic conditions. Amide bonds, while generally stable, can be cleaved with aqueous acid and heat.[1][2]

  • Aryl Ketone (Acetyl group): The acetyl group attached to the pyridine ring is a ketone. Ketones are generally stable and do not undergo hydrolysis under conditions typically used for amides.[3]

  • Pyridine Ring: This heterocyclic aromatic ring is stable in acidic media. The basic nitrogen atom will be protonated to form a pyridinium salt, but the ring itself is resistant to cleavage.[4][5]

Therefore, under controlled acidic hydrolysis, the primary expected reaction is the cleavage of the N-aryl acetamide bond to yield 4-(5-acetyl-pyridin-2-yl)-aniline and acetic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the acidic hydrolysis of this compound in a direct question-and-answer format.

Q1: My hydrolysis reaction is extremely slow or appears incomplete. How can I improve the conversion rate?

A1: The stability of the N-aryl acetamide bond can make hydrolysis challenging.[1][2] Several factors can be optimized to drive the reaction to completion:

  • Acid Concentration: Insufficient acid catalysis is a common issue. The first step of the mechanism is the protonation of the amide's carbonyl oxygen.[1][6] Increasing the concentration of a strong, non-oxidizing acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can significantly accelerate the reaction. Start with 1-2 M HCl and increase to 6 M if necessary.

  • Temperature: Hydrolysis of amides typically requires elevated temperatures.[1] If you are running the reaction at room temperature, it will likely be too slow. Heating the reaction mixture to reflux is a standard procedure.[7]

  • Reaction Time: These reactions can take several hours. Monitor the reaction's progress every 1-2 hours using a suitable analytical technique like HPLC to determine when it has reached completion.

  • Solvent & Solubility: If the starting material has poor solubility in the aqueous acid, this can limit the reaction rate. Adding a co-solvent like ethanol or dioxane can improve solubility, but be mindful that this can also alter the reaction kinetics.

Q2: I'm observing an unexpected byproduct in my analysis. What could it be?

A2: While the acetyl group is generally stable, very harsh conditions (e.g., highly concentrated acid and prolonged heating at high temperatures) could potentially lead to side reactions. One possibility is the hydration of the acetyl ketone to a geminal diol, though this is typically a reversible equilibrium.[3] A more likely scenario under forced degradation conditions is the decomposition of the desired product, 4-(5-acetyl-pyridin-2-yl)-aniline. Aromatic amines can be susceptible to oxidation or other degradation pathways, especially if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I selectively hydrolyze the amide bond without affecting the acetyl group?

A3: Yes, this is the expected and most common outcome. The amide bond is significantly more susceptible to acid-catalyzed hydrolysis than the aryl ketone.[1][8] By using standard conditions (e.g., refluxing in 1-4 M HCl for 2-8 hours), you should achieve selective cleavage of the amide bond while leaving the acetyl group intact. The key is to avoid excessively harsh conditions as outlined in Q2.

Q4: How can I effectively monitor the progress of the reaction?

A4: The most effective method for monitoring this reaction is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[9][10] These techniques allow for rapid and quantitative analysis of the reaction mixture over time.

  • Principle: You can track the disappearance of the starting material peak and the simultaneous appearance of the product peak [4-(5-acetyl-pyridin-2-yl)-aniline].

  • Methodology: A reverse-phase C18 column is typically suitable. A gradient elution using a mobile phase of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a good starting point for method development.

  • Detection: Use a UV detector set to a wavelength where both the starting material and product have strong absorbance (e.g., around 254 nm or 280 nm).

Detailed Experimental Protocols

Protocol 1: Selective Acidic Hydrolysis of the Amide Group

This protocol outlines a standard procedure for the selective hydrolysis of the amide bond.

Materials:

  • This compound

  • Hydrochloric Acid (e.g., 3M HCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place this compound (1.0 equivalent) into a round-bottom flask with a magnetic stir bar.

  • Add a sufficient volume of 3M HCl to fully dissolve the starting material upon heating (e.g., 10-20 mL per gram of starting material).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain reflux with vigorous stirring for 2-6 hours.

  • Monitor the reaction progress periodically (e.g., every hour) by taking a small aliquot, neutralizing it, and analyzing by HPLC or TLC.

  • Once the reaction is complete (i.e., the starting material is consumed), turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Product Isolation and Purification

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve if using bicarbonate.

  • The product, 4-(5-acetyl-pyridin-2-yl)-aniline, may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations and Data

Table 1: Recommended Conditions for Acidic Hydrolysis

ParameterRecommended Starting ConditionTroubleshooting Action
Acid 3M Hydrochloric Acid (HCl)Increase to 6M HCl for faster reaction
Temperature Reflux (~100 °C)Ensure consistent heating
Time 4 hoursExtend to 8-12 hours if reaction is slow
Atmosphere AirUse Nitrogen or Argon if product degradation is observed

Diagram 1: Hydrolysis Reaction Pathway

Start This compound Product1 4-(5-Acetyl-pyridin-2-yl)-aniline Start->Product1 H₃O⁺, Δ Product2 Acetic Acid Start->Product2 H₃O⁺, Δ

Caption: Acid-catalyzed hydrolysis of the starting material.

Diagram 2: Mechanism of Acid-Catalyzed Amide Hydrolysis

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination Amide Amide (R-CO-NHR') ProtonatedAmide Protonated Amide (Activated) Amide->ProtonatedAmide + H⁺ ProtonatedAmide_c1 Protonated Amide Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide_c1->Tetrahedral_Int + H₂O Tetrahedral_Int_c2 Tetrahedral Intermediate Protonated_Amine_Int Protonated Amine Intermediate Tetrahedral_Int_c2->Protonated_Amine_Int (intramolecular) Protonated_Amine_Int_c3 Protonated Amine Intermediate Products Carboxylic Acid + Amine Protonated_Amine_Int_c3->Products - R'NH₂

Caption: Stepwise mechanism for acid-catalyzed amide hydrolysis.[1]

Diagram 3: Experimental and Analytical Workflow

Setup 1. Reaction Setup (Amide + Acid) Reflux 2. Reflux & Monitor (Heating, Stirring) Setup->Reflux Analysis 3. In-Process Control (HPLC/TLC) Reflux->Analysis Analysis->Reflux Incomplete Workup 4. Work-up (Neutralization, Extraction) Analysis->Workup Complete Purify 5. Purification (Crystallization/Chromatography) Workup->Purify Final 6. Final Analysis (Purity & Structure) Purify->Final

Caption: A typical workflow for hydrolysis and product isolation.

References

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC. Available at: [Link]

  • Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE - Vedantu. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at: [Link]

  • Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - RSC Publishing. Available at: [Link]

  • What does the hydrolysis of ketones yield? - Quora. Available at: [Link]

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - ResearchGate. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available at: [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. Available at: [Link]

  • Annals. Food Science and Technology 2009 HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS 1. I. Available at: [Link]

  • What is the mechanism of Acetamide? - Patsnap Synapse. Available at: [Link]

  • Carbonyl Reactivity - MSU chemistry. Available at: [Link]

  • CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents.
  • Hydrolysis of Amides - Chemistry LibreTexts. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]

  • CHB-401: Heterocyclic Compounds (Section B) PYRIDINE - Banaras Hindu University. Available at: [Link]

  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
  • The increased acidity of 2-acetylpyridine relative to acetophenone allows for the use of a weaker base. Explain the increased acidity of each making reference to the resonance structures of each species : r/chemhelp - Reddit. Available at: [Link]

Sources

Minimizing side reactions during the acetylation of aminophenyl-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetylation of Aminophenyl-Pyridines

Core Directive: The Challenge of Nucleophilic Competition

In the acetylation of aminophenyl-pyridines, you are not simply acetylating an amine; you are navigating a competition between two nucleophilic nitrogen centers with distinct electronic properties:

  • The Exocyclic Amine (Aniline-like): The target. It is moderately nucleophilic but less basic (pKa of conjugate acid ~4.6).[1]

  • The Endocyclic Nitrogen (Pyridine-like): The bystander/distractor.[1] It is generally more basic (pKa of conjugate acid ~5.[1]2) but sterically constrained within the aromatic ring.

The Failure Mode: Standard acetylation protocols (e.g., Acetyl Chloride + TEA) often fail because the highly reactive acylating agent attacks the most basic site (the pyridine nitrogen) first, forming unstable


-acylpyridinium salts. These salts can lead to ring-opening, polymerization (tar formation), or simply consume reagents, leaving the target aniline unreacted.

This guide provides a self-validating protocol that leverages pKa-based selectivity to mask the pyridine nitrogen while activating the aniline.

Mechanistic Insight & Visualization

To achieve selectivity, we must exploit the basicity difference. By running the reaction in a weakly acidic medium (Acetic Acid), we protonate the more basic pyridine nitrogen, rendering it non-nucleophilic. The less basic aniline nitrogen remains in equilibrium with its free base form, available to react with the electrophile.

AcetylationSelectivity Substrate Aminophenyl-Pyridine (Substrate) PyridineN Pyridine Nitrogen (More Basic, pKa ~5.2) Substrate->PyridineN AnilineN Aniline Nitrogen (Less Basic, pKa ~4.6) Substrate->AnilineN AcidEnv Acetic Acid Solvent (Weak Acid Environment) AcidEnv->PyridineN Protonation (Fast) AcidEnv->AnilineN Equilibrium Salt Pyridine Salt (H+) (Non-Nucleophilic / BLOCKED) PyridineN->Salt Forms Salt FreeBase Free Aniline (NH2) (Nucleophilic / ACTIVE) AnilineN->FreeBase Remains Available Ac2O Acetic Anhydride (Electrophile) Salt->Ac2O No Reaction FreeBase->Ac2O Nucleophilic Attack Product Target Acetamide (Selective Product) Ac2O->Product

Figure 1: The "pKa Filter" Mechanism. Acetic acid selectively protonates the interfering pyridine ring, leaving the aniline available for acetylation.

The "Gold Standard" Protocol: Buffered Acetolysis

This protocol avoids harsh acid chlorides and strong bases, which are the primary causes of di-acetylation and tar formation.

Reagents:

  • Substrate: Aminophenyl-pyridine (1.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Reagent: Acetic Anhydride (1.1 - 1.2 equiv)[1]

  • Catalyst: None (The solvent acts as a dual solvent/catalyst)[1]

Step-by-Step Methodology:

  • Dissolution: Charge the aminophenyl-pyridine into the reactor. Add Glacial Acetic Acid at room temperature (20-25°C). Stir until fully dissolved.

    • Checkpoint: If the substrate does not dissolve, mild heating to 40°C is acceptable. If it remains insoluble, the pyridine nitrogen may have already formed a salt with residual acids from previous steps. Add Sodium Acetate (1.0 equiv) to buffer.[1]

  • Addition: Add Acetic Anhydride dropwise over 15 minutes.

    • Why? Although Ac2O is milder than Acetyl Chloride, a controlled addition prevents localized hot spots that promote di-acetylation.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Monitoring: Use TLC (MeOH/DCM 1:9) or HPLC.[1] You are looking for the disappearance of the starting amine.[2]

  • Quench & Workup (Critical):

    • Pour the reaction mixture into 5 volumes of ice water.

    • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate or 10% NaOH until pH ~7-8.[1]

    • Observation: The product should precipitate as a solid.

    • Filtration: Filter the solid, wash with water, and dry.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC that isn't my product, and my yield is low."

Diagnosis: Di-acetylation. You have likely acetylated the aniline nitrogen twice (forming an imide), or you have formed a stable


-acetylpyridinium species.[1]
  • Cause: Too much Acetic Anhydride or temperature too high.[1]

  • Fix:

    • Reduce Acetic Anhydride to 1.05 equivalents.

    • Lower reaction temperature to 0-5°C.

    • Rescue: If you have the di-acetylated product, reflux it in Ethanol/Water (1:1) with a catalytic amount of NaOH.[1] The second acetyl group on the nitrogen is labile and will hydrolyze off much faster than the primary amide, returning your desired product.

Issue 2: "My reaction turned into a black tar/gummy oil."

Diagnosis: Pyridine Ring Degradation. If you used Acetyl Chloride (AcCl) without careful temperature control, the pyridine nitrogen attacked the AcCl, forming a highly reactive salt that polymerized.[1]

  • Fix: Switch to the Acetic Acid/Acetic Anhydride protocol described above. Avoid acid chlorides for pyridine-containing substrates unless absolutely necessary.[1]

Issue 3: "The reaction stalled. Starting material is still present after 24 hours."

Diagnosis: Salt Deactivation. The acetic acid solvent might be too strong, protonating both the pyridine and the aniline nitrogens, shutting down nucleophilicity completely.[1]

  • Fix: Add a buffering agent.

    • Add Sodium Acetate (1.0 - 2.0 equiv) to the reaction mixture. This buffers the acidity, ensuring the aniline nitrogen stays deprotonated enough to react, while the pyridine nitrogen remains largely protonated or solvated.

Issue 4: "I cannot get the product to precipitate during workup."

Diagnosis: Water Solubility. Aminophenyl-pyridines and their acetylated derivatives can be amphoteric and water-soluble, especially if the pH is not exact.[1]

  • Fix:

    • Check pH carefully.[1] The product is least soluble at its isoelectric point (usually pH 7-8).

    • If precipitation fails, perform an extraction with n-Butanol or IPA/Chloroform (1:3) .[1] Standard DCM or Ethyl Acetate may not be polar enough to extract the product from the aqueous phase.

Data & Compatibility Reference

Solvent & Base Selection Matrix

Solvent SystemBase / AdditiveSuitabilityRisk Profile
Acetic Acid None / NaOAc High (Recommended) Low.[1] Self-buffering prevents side reactions.[1]
DCMTriethylamine (TEA)MediumModerate.[1] TEA can compete; Pyridine ring may still attack AcCl.[1]
THFPyridineLowHigh.[1] Adding external pyridine promotes acyl-pyridinium formation.[1]
Water (Brine)NaOAcHigh (Green Chem)Low.[1] Good for very simple substrates, but solubility issues common.

Decision Tree for Optimization

Use this logic flow to determine the exact conditions for your specific aminophenyl-pyridine derivative.

OptimizationTree Start Start: Acetylation of Aminophenyl-Pyridine SolubilityCheck Is Substrate Soluble in Acetic Acid? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble Yes NoSoluble No SolubilityCheck->NoSoluble No StandardProto Run Standard Protocol: AcOH + Ac2O (1.1 eq) YesSoluble->StandardProto Cosolvent Use Co-solvent: DMF or DMAc + 10% AcOH NoSoluble->Cosolvent Monitor Monitor Reaction (TLC/HPLC) StandardProto->Monitor Cosolvent->Monitor ResultCheck Outcome? Monitor->ResultCheck Clean Clean Conversion ResultCheck->Clean Success Stalled Stalled (>20% SM) ResultCheck->Stalled Too Acidic OverReact Di-acetylation / Tar ResultCheck->OverReact Too Aggressive Finish Workup: Neutralize to pH 7 Filter Solid Clean->Finish Buffer Add Sodium Acetate (Buffer) to increase free aniline conc. Stalled->Buffer CoolDown Restart: Lower Temp (0°C) Reduce Ac2O to 1.0 eq OverReact->CoolDown Buffer->Monitor CoolDown->Monitor

Figure 2: Optimization Logic Flow. Follow the path based on solubility and intermediate results.

References

  • Selective Acetylation Mechanism

    • Title: Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[3]

    • Source:Journal of Chemical Sciences, 2013.[1][3]

    • URL:[Link][1]

    • Relevance: Validates the use of buffered aqueous/semi-aqueous conditions to control selectivity between competing nucleophiles.
  • Pyridine Reactivity & Side Reactions

    • Title: An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives.[4]

    • Source:Tetrahedron Letters (via Politecnico di Milano repository), 2014.[1]

    • URL:[Link][1]

    • Relevance: definitive proof of the "Tar Formation" mechanism when pyridine reacts with acid chlorides without protection.
  • Green Chemistry Protocols (Acetic Acid Solvent)

    • Title: A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.[1][5]

    • Source:Frontiers in Chemistry, 2022.[1]

    • URL:[Link]

    • Relevance: Supports the use of stoichiometric acetic anhydride and the self-catalyzing n
  • Basicity Comparison (Pyridine vs. Aniline)

    • Title: Comparing basic strength order of amines (Stack Exchange / Liter
    • Source:Chemistry Stack Exchange (referencing J. Chem. Soc.[1] 1948).[1]

    • URL:[Link]

    • Relevance: Provides the pKa data (Pyridine ~5.5 vs Aniline ~4.[1][6]6) that underpins the "pKa Filter" strategy.

Sources

Resolving NMR signal overlap in 5-acetyl-pyridin-2-yl phenyl acetamide spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving NMR signal overlap. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with complex organic molecules, using 5-acetyl-pyridin-2-yl phenyl acetamide as a case study for troubleshooting common spectral challenges. Our goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding NMR signal overlap.

Q1: What are the primary causes of signal overlap in the ¹H NMR spectrum of 5-acetyl-pyridin-2-yl phenyl acetamide?

A1: Signal overlap in NMR spectroscopy occurs when the chemical shifts of different protons are very similar, causing their resonance signals to merge.[1] In the case of 5-acetyl-pyridin-2-yl phenyl acetamide, several factors contribute to this:

  • Aromatic Protons: The molecule contains two aromatic rings: a substituted pyridine ring and a phenyl ring. Protons on these rings typically resonate in a similar region of the spectrum (approximately 7.0-9.0 ppm), leading to a crowded and often overlapping set of signals.[2][3][4]

  • Structural Similarity: The electronic environments of the protons on the phenyl ring and the pyridine ring, while distinct, can be close enough in energy to cause their signals to overlap, especially at lower magnetic field strengths.[5][6]

  • Anisotropic Effects: The ring currents of the two aromatic systems can influence the local magnetic fields of nearby protons, leading to complex shielding and deshielding effects that can shift signals closer together.[7]

Q2: Why is resolving signal overlap crucial for my research?

A2: Unresolved signals can significantly hinder your ability to accurately interpret NMR data.[1] Resolving overlap is essential for:

  • Unambiguous Structure Elucidation: To confirm the synthesis of your target molecule, you need to be able to assign each proton signal to a specific position in the structure.

  • Accurate Integration: Overlapping signals make it impossible to obtain accurate integrals, which are necessary for determining the relative number of protons for each signal.

  • Clear Coupling Constant Analysis: The fine splitting patterns (multiplicity) of signals, which provide information about neighboring protons, are obscured in overlapped regions.[8]

Q3: What is the quickest first step I should take if I observe signal overlap?

A3: The simplest and often effective first step is to re-acquire the spectrum in a different deuterated solvent.[9] The interactions between the solute and the solvent can alter the electronic environment of the protons, leading to changes in their chemical shifts and potentially resolving the overlap.[10][11][12][13] For example, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can induce significant changes in the chemical shifts of your analyte.[9]

Troubleshooting Guide: Resolving Signal Overlap in 5-acetyl-pyridin-2-yl phenyl acetamide

This guide is structured in a tiered approach. Start with Level 1 for simpler, more accessible techniques and proceed to Level 2 for more advanced experimental solutions.

Level 1: Simple Adjustments to Your Experimental Setup

These methods involve modifying the conditions of your standard 1D ¹H NMR experiment.

Troubleshooting Issue: Aromatic signals of the pyridine and phenyl rings are clumped together.

Causality: The similar electronic nature of the aromatic protons in 5-acetyl-pyridin-2-yl phenyl acetamide often results in their signals appearing in a narrow chemical shift range. Solvent molecules can interact with the solute, inducing differential shifts in the proton resonances.[10][11][12][13]

Solution 1: Systematic Solvent Screening

A systematic approach to solvent selection can often resolve overlapping signals. Different solvents will interact with the solute in unique ways, leading to changes in chemical shifts.

Experimental Protocol: Solvent Screening

  • Sample Preparation: Prepare separate, equally concentrated samples of your compound in a range of deuterated solvents with varying properties (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and benzene-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the aromatic regions of the resulting spectra to identify the solvent that provides the best signal dispersion.

Data Presentation: Solvent Effects on Aromatic Proton Chemical Shifts (Hypothetical Data)

SolventDielectric ConstantPredominant InteractionAromatic Region Dispersion
CDCl₃4.8Weak H-bondingModerate
Acetone-d₆20.7Dipole-dipoleImproved
DMSO-d₆47.2Strong H-bond acceptorGood
Benzene-d₆2.3Aromatic stacking (ASIS)Significant changes, potentially good resolution

Solution 2: Variable Temperature (VT) NMR

Changing the temperature can alter the conformational populations of the molecule and affect intermolecular interactions like hydrogen bonding.[14][15] This can lead to temperature-dependent chemical shifts, which can be exploited to resolve overlapping signals.[16]

Experimental Protocol: Variable Temperature NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Incrementation: Increase the temperature in a stepwise manner (e.g., in 10 K increments) up to a maximum that is safely below the solvent's boiling point.[17][18] Acquire a spectrum at each temperature.

  • Temperature Decrementation: If high temperatures do not resolve the overlap, and your equipment allows, cool the sample in a similar stepwise manner (e.g., down to 253 K).

  • Data Analysis: Analyze the series of spectra to find the temperature at which the signals of interest are best resolved.

Visualization: Workflow for Level 1 Troubleshooting

Level1_Workflow Start Signal Overlap Observed Solvent Change NMR Solvent Start->Solvent VT_NMR Variable Temperature NMR Solvent->VT_NMR No/Partial Success Resolved Problem Resolved Solvent->Resolved Success VT_NMR->Resolved Success Level2 Proceed to Level 2 VT_NMR->Level2 No/Partial Success

Caption: Level 1 troubleshooting workflow for NMR signal overlap.

Level 2: Advanced NMR Experiments

If the simpler methods in Level 1 are insufficient, more advanced techniques can provide the necessary resolution.

Troubleshooting Issue: Persistent overlap and the need for definitive structural assignment.

Causality: When protons have very similar chemical shifts, even the adjustments in Level 1 may not be enough to fully resolve them. In these cases, we can use multi-dimensional NMR experiments to spread the signals out into a second dimension, or chemical shift reagents to induce large changes in the chemical shifts.[19][20][21][22]

Solution 1: 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are powerful tools for resolving overlap by correlating signals based on their through-bond or through-space connectivities.[20][23]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[24] This is useful for identifying which signals belong to the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[24][25] Since ¹³C spectra have a much wider chemical shift range, this is an excellent way to resolve overlapping proton signals.[21][22]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[24][25] It is invaluable for piecing together different fragments of the molecule.

Experimental Protocol: Basic 2D NMR Workflow

  • Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹³C spectra.

  • Setup COSY: Run a COSY experiment to establish proton-proton connectivities.

  • Setup HSQC: Run an HSQC experiment to link protons to their directly attached carbons.

  • Setup HMBC: Run an HMBC experiment to identify long-range proton-carbon correlations.

  • Data Analysis: Use the correlation peaks in the 2D spectra to trace the connectivity of the molecule and assign the overlapped signals.

Visualization: 2D NMR Data Interpretation Logic

Caption: Logical flow for using 2D NMR to resolve signal overlap.

Solution 2: Use of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule (like the nitrogen on the pyridine ring or the carbonyl oxygen in 5-acetyl-pyridin-2-yl phenyl acetamide).[26] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the binding site.[27] This can effectively spread out an overlapped spectrum.[28]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a ¹H NMR spectrum of your compound in a non-coordinating solvent (e.g., CDCl₃).

  • Incremental Addition of LSR: Add a small, known amount of an LSR (e.g., Eu(fod)₃) to the NMR tube.

  • Acquire Spectrum: Shake the tube to mix and acquire another ¹H spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired signal dispersion is achieved.

  • Analysis: Monitor the changes in chemical shifts to assign the signals based on their proximity to the LSR binding site.

Solution 3: Computational NMR Prediction

Modern computational chemistry methods, such as Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy.[29][30] By comparing the experimentally observed spectrum with the computationally predicted spectrum, you can often resolve ambiguities arising from signal overlap.[31][32]

Experimental Protocol: Computational NMR Prediction

  • Structure Optimization: Perform a conformational search and geometry optimization of your molecule using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Calculate the NMR shielding tensors for the optimized structure using a method like GIAO-DFT.

  • Chemical Shift Prediction: Convert the calculated shielding tensors to chemical shifts, often by referencing against a standard compound like tetramethylsilane (TMS) calculated at the same level of theory.

  • Spectral Comparison: Compare the predicted spectrum with your experimental data to aid in the assignment of overlapping signals.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications. [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications. [Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers. [Link]

  • SHIFT REAGENTS. NPTEL. [Link]

  • ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides, j-YC 6 H 4 NH-CO-CH 3. ResearchGate. [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides of maleic and succinic acids. Canadian Science Publishing. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. ACS Publications. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • Accidentally Overlapping Signals Definition. Fiveable. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Types of 2D NMR. NMR Services. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. [Link]

  • ¹H-NMR chemical shift values of the pyridinium ring H 2 and H 6 protons for 1-alkyl-3-methylpyridinium chloride-based ILs with increased alkyl chain length (R). ResearchGate. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on the two axes represent 1D spectra with ¹³C peaks on the vertical axis and ¹H peaks on the horizontal axis. ResearchGate. [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Nature. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]

  • Simultaneous enhancement of chemical shift dispersion and diffusion resolution in mixture analysis by diffusion-ordered NMR spectroscopy. RSC Publishing. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear Hartmann-Hahn and nuclear Overhauser-multiple quantum coherence spectroscopy. Lewis Kay's group at the University of Toronto. [Link]

    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • 2D NMR. EPFL. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

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  • Getting Your Peaks in Line: A Review of Alignment Methods for NMR Spectral Data. PMC. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation and Comparative Spectral Interpretation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of robust scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, offering unparalleled insight into the molecular framework of novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, a compound of interest due to its heterocyclic and amide functionalities which are common motifs in medicinal chemistry.

This document is structured to not only present the spectral data but also to offer a comparative analysis with a structurally related analogue, N-(4-(pyridin-2-yl)phenyl)acetamide. This comparison will illuminate the influence of specific functional groups on the NMR spectrum, thereby providing a deeper understanding of structure-property relationships. Furthermore, a detailed experimental protocol for data acquisition is provided, ensuring that researchers can reproduce and build upon the findings presented herein.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical structure of this compound is presented below with atomic numbering for the purpose of NMR peak assignment.

Caption: Chemical structure of this compound with atom numbering.

Based on established chemical shift principles for substituted pyridines, phenyl rings, and acetamides, the following ¹H and ¹³C NMR data are predicted.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~10.2s1HNHAmide protons typically appear as a broad singlet in the downfield region[1].
~9.2d1HH-6'The proton ortho to the pyridine nitrogen and adjacent to the acetyl group is expected to be significantly deshielded.
~8.4dd1HH-4'This proton is deshielded by the adjacent acetyl group and the pyridine nitrogen.
~8.1d1HH-3'The proton on the pyridine ring coupled to H-4'.
~8.0d2HH-2, H-6Protons on the phenyl ring ortho to the pyridine substituent are deshielded.
~7.8d2HH-3, H-5Protons on the phenyl ring ortho to the acetamido group.
~2.6s3H-COCH₃ (acetyl)The methyl protons of the acetyl group typically appear as a singlet in this region[2].
~2.1s3H-NHCOCH₃ (acetamido)The methyl protons of the acetamido group are expected to be a singlet around this chemical shift[3].

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentJustification
~197.0C=O (acetyl)The carbonyl carbon of a ketone is typically found in the far downfield region[4].
~169.0C=O (acetamido)The carbonyl carbon of an amide appears at a slightly higher field than a ketone carbonyl[3][4].
~155.0C-2'The carbon of the pyridine ring attached to the phenyl group.
~150.0C-6'The carbon of the pyridine ring adjacent to the nitrogen.
~145.0C-4The carbon of the phenyl ring attached to the acetamido group.
~138.0C-5'The carbon of the pyridine ring attached to the acetyl group.
~135.0C-1The carbon of the phenyl ring attached to the pyridine ring.
~129.0C-3, C-5Carbons on the phenyl ring ortho to the acetamido group.
~127.0C-4'Aromatic carbon on the pyridine ring.
~121.0C-2, C-6Carbons on the phenyl ring ortho to the pyridine substituent.
~120.0C-3'Aromatic carbon on the pyridine ring.
~26.5-COCH₃ (acetyl)The methyl carbon of the acetyl group.
~24.0-NHCOCH₃ (acetamido)The methyl carbon of the acetamido group[3].

Comparative Analysis with N-(4-(pyridin-2-yl)phenyl)acetamide

To better understand the spectral features of the target compound, a comparison with a structurally similar molecule, N-(4-(pyridin-2-yl)phenyl)acetamide, is highly instructive. This comparative compound lacks the acetyl group at the 5-position of the pyridine ring.

Caption: Chemical structure of N-(4-(pyridin-2-yl)phenyl)acetamide.

The predicted NMR data for this comparative compound are presented below.

Table 3: Predicted ¹H NMR Data for N-(4-(pyridin-2-yl)phenyl)acetamide (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HNH
~8.6d1HH-6'
~7.9d2HH-2, H-6
~7.8t1HH-4'
~7.7d2HH-3, H-5
~7.3d1HH-3'
~7.2t1HH-5'
~2.1s3H-NHCOCH₃

Table 4: Predicted ¹³C NMR Data for N-(4-(pyridin-2-yl)phenyl)acetamide (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.8C=O (acetamido)
~156.5C-2'
~149.5C-6'
~143.0C-4
~138.0C-1
~137.0C-4'
~128.9C-3, C-5
~122.0C-5'
~120.5C-2, C-6
~120.0C-3'
~24.0-NHCOCH₃
Key Spectral Differences and Interpretations

The most significant differences in the NMR spectra between this compound and N-(4-(pyridin-2-yl)phenyl)acetamide are expected in the pyridine ring signals. The strong electron-withdrawing nature of the acetyl group will deshield the protons and carbons in its vicinity.

  • ¹H NMR: The H-4' and H-6' protons of the target compound are predicted to be at a significantly lower field (higher ppm) compared to the corresponding protons in the comparative compound. This is a direct consequence of the deshielding effect of the ortho- and para-positioned acetyl group.

  • ¹³C NMR: Similarly, the C-4', C-5', and C-6' carbons of the target molecule will be shifted downfield due to the electron-withdrawing acetyl substituent. The presence of the acetyl group's carbonyl carbon at ~197.0 ppm and its methyl carbon at ~26.5 ppm are the most distinct features for identifying the target compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both compounds, given their expected polarities and the presence of an exchangeable amide proton.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, particulate-free solution is essential for high-resolution spectra[5][6].

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H and 13C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analysis analysis integrate->analysis Spectral Analysis & Interpretation

Caption: Workflow for NMR data acquisition and processing.

Data Acquisition Parameters
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0 to 200 ppm.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By presenting predicted spectral data and conducting a comparative analysis with a closely related analogue, we have highlighted the key spectral signatures that are indicative of its molecular structure. The detailed experimental protocol further equips researchers with the necessary information to obtain high-quality data for this and similar compounds. A thorough understanding of how structural modifications influence NMR spectra is invaluable for the rapid and accurate characterization of new chemical entities in the field of drug development.

References

  • Acetophenone H NMR. (n.d.). Scribd. Retrieved from [Link]

  • Eichele, K. (2020, March 19). NMR of acetanilide. University of Tübingen. Retrieved from [Link]

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  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

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  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H-[2][3][5]triazole-3-ylsulfanyl)-acetamide. Research India Publications. Retrieved from [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. Retrieved from [Link]

  • Nayak, P. S., Narayana, B., Anthal, S., Gupta, V. K., & Kant, R. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 591(1), 201-210. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Carter, R. E. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Acta Chemica Scandinavica, 22, 2643-2649. Retrieved from [Link]

  • PubChem. (n.d.). N-phenylacetyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Signal Areas. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Kaminskyy, D., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 18(5), 5146-5166. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp C–H bond activation in ball mill. Retrieved from [Link]

  • Gmej, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Retrieved from [Link]

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A Comparative Guide to the Structural Characterization of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the assurance of a drug substance's purity is paramount to its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][2][3][4] The active pharmaceutical ingredient (API) N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, a known process-related impurity and metabolite of the anti-cancer drug Abiraterone Acetate, is no exception.[5] Its own impurity profile must be meticulously characterized to ensure that any potential risks are identified and controlled within acceptable limits.[6]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural characterization of potential impurities in this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for tackling the challenges of impurity identification and characterization.

Understanding the Impurity Landscape: From Synthesis to Degradation

Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis process, and degradation products that form during storage.[1][2] A thorough understanding of the synthetic route and the chemical stability of this compound is therefore the first step in predicting the likely structures of its impurities.

Potential Impurity Classes:

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, or by-products from side reactions. For instance, incomplete coupling reactions could leave behind precursors, or over-oxidation could lead to the formation of N-oxide derivatives on the pyridine ring.

  • Degradation Products: Forced degradation studies, which expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradants.[7][8][9][10] For this compound, likely degradation pathways include hydrolysis of the acetamide group and oxidation of the acetyl group or pyridine ring.

The Orthogonal Analytical Approach: A Pillar of Structural Confirmation

No single analytical technique can provide a complete and unambiguous structural elucidation of an unknown impurity. A robust and trustworthy characterization relies on an orthogonal approach , where multiple techniques with different separation and detection principles are employed. The convergence of data from these disparate methods provides a high degree of confidence in the final structural assignment.

Below is a diagram illustrating the logical workflow of an orthogonal approach to impurity characterization.

Orthogonal_Workflow cluster_separation Separation & Detection cluster_identification Identification & Elucidation cluster_confirmation Confirmation HPLC_UPLC HPLC/UPLC Initial Detection & Quantification Peak Purity Analysis LC_MS LC-MS/MS Molecular Weight Determination Fragmentation Analysis HPLC_UPLC:f2->LC_MS:f0 Isolate/Characterize Unresolved Peaks Final_Structure Confirmed Impurity Structure Synthesis of Reference Standard (Optional) HPLC_UPLC:f1->Final_Structure:f0 Quantify Confirmed Impurity NMR NMR Spectroscopy 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Definitive Structure & Stereochemistry LC_MS:f2->NMR:f0 Propose Putative Structures NMR:f2->Final_Structure:f0 Confirm Connectivity & Stereochemistry NMR_Decision_Tree Start Isolated Impurity (>0.1% or sufficient amount) H1_NMR ¹H NMR (Proton Environments) Start->H1_NMR C13_NMR ¹³C NMR / DEPT (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (H-H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct C-H Correlation) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) HSQC->HMBC NOESY 2D NOESY/ROESY (Spatial Proximity) HMBC->NOESY Stereochemistry Needed? Final_Structure Definitive Structure HMBC->Final_Structure NOESY->Final_Structure

Sources

Safety Operating Guide

Proper Disposal Procedures: N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

[1][2][3][4][5]

Executive Summary & Hazard Profile

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a complex organic intermediate likely possessing pharmacological activity.[1][2][3][4] Due to the lack of a widely harmonized specific safety data sheet (SDS) for this exact structure in public chemical inventories, the Precautionary Principle must apply. [1][3]

You must treat this substance as a Hazardous Pharmaceutical Waste containing both pyridine (potential aquatic toxicity/neurotoxicity) and acetamide (potential carcinogenicity/irritancy) moieties.

Chemical Hazard Assessment (Structure-Activity Relationship)
MoietyAssociated HazardDisposal Implication
Pyridine Ring Aquatic toxicity, potential flammability (if solvated), distinct odor.[1][2][3][4]Zero Sewer Discharge. Requires high-temp incineration to prevent NOx formation.[1][2][3][4]
Acetamide Group Potential reproductive toxin or carcinogen (Category 2).Double containment required to prevent dust inhalation.[5]
Acetyl Group Reactivity with strong oxidizers.[4]Segregation from nitrates/peroxides is critical.

Disposal Decision Logic

Do not dispose of this substance down the drain or in general trash.[6] All waste streams must be routed to a licensed hazardous waste incinerator.

DisposalLogiccluster_complianceCompliance CheckStartWaste Generation(Solid or Solution?)IsSolidSolid / PowderStart->IsSolidIsLiquidLiquid / Mother LiquorStart->IsLiquidStreamCStream C: Solid HazardousWaste (Lab Pack)IsSolid->StreamCSolventCheckContains HalogenatedSolvents (DCM, Chloroform)?IsLiquid->SolventCheckStreamAStream A: Non-HalogenatedOrganic Waste(High BTU Incineration)SolventCheck->StreamANoStreamBStream B: HalogenatedOrganic Waste(Specific Incineration)SolventCheck->StreamBYesCheck1pH Check (Must be 5-9)Check2Oxidizer Scan

Figure 1: Decision matrix for routing this compound waste based on physical state and solvent presence.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

Objective: Prevent cross-reactivity and ensure container compatibility.

  • Isolate the Waste: Do not mix this substance with strong oxidizing agents (e.g., nitric acid, permanganates) or strong acids. The pyridine nitrogen can be protonated, potentially generating heat.

  • Quenching (If Reactive): If the material is in a reaction mixture containing residual reagents (e.g., acid chlorides), quench carefully before containerizing.

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1][2][3][4]

    • Liquids: Amber glass (if photosensitive) or HDPE carboys. Avoid metal containers if the solution is acidic.

Phase 2: Packaging & Labeling

Objective: Meet RCRA (US) or local hazardous waste regulations.

  • Double Bagging (Solids): Place the primary container inside a clear zip-seal bag to contain any exterior dust.[4]

  • Labeling Requirements:

    • Chemical Name: Write the full name: this compound.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% API Intermediate").

Phase 3: Storage & Handoff[3][4][6]
  • Satellite Accumulation Area (SAA): Store in a designated, secondary containment tray (polypropylene) to catch leaks.

  • Cap Management: Keep containers explicitly closed unless adding waste. Funnels must be removed immediately after use.

  • Disposal Handoff: Contact your EHS department or licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup. Declare the waste profile as "Non-Halogenated Organic Waste (High BTU)" suitable for fuel blending or incineration.

Emergency Procedures: Spills & Exposure

Immediate Action: Stop -> Contain -> Clean.[1][2][3][4]

SpillResponseAlert1. Alert & Evacuate(Minimize Dust)PPE2. Don PPE(Nitrile Gloves, N95/P100, Goggles)Alert->PPEContain3. Containment(Cover with spill pad/damp cloth)PPE->ContainClean4. Cleanup(Scoop -> Bag -> Label)Contain->Clean

Figure 2: Immediate response workflow for solid powder spills.[1][2][3][4]

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Pyridine derivatives can absorb transdermally.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill Cleanup (Solid): Do not dry sweep. Use a damp paper towel or a HEPA vacuum to prevent aerosolization of the acetamide moiety.

Regulatory Compliance & References

Compliance Note: Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , this substance, if deemed a non-creditable hazardous pharmaceutical waste, must not be sewered.

References
  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals.[7] (2019).[6][8] Final Rule, 40 CFR Part 266 Subpart P. Link

  • PubChem. N-(4-acetylphenyl)acetamide (Structural Analog Safety Data). National Library of Medicine. Accessed Oct 2023.[4][9] Link[1][2][3][4]

  • European Chemicals Agency (ECHA). Pyridine: Substance Information & Classification. (REACH Registration). Link[1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link[1][2][3][4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

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